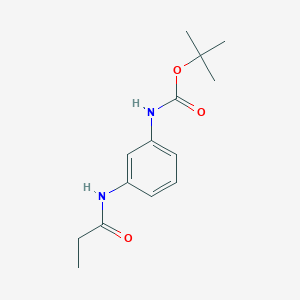![molecular formula C20H22N2O4 B268826 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268826.png)
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide's mechanism of action is not fully understood, but research suggests that it may act as an inhibitor of certain enzymes and proteins involved in disease processes. For example, in cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In inflammation, this compound may inhibit the production of pro-inflammatory cytokines, reducing the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis, inhibit cell growth and division, and reduce tumor size. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In neurodegenerative disorder research, this compound has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
One advantage of using 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potential therapeutic applications in various diseases, making it a versatile compound for research purposes. Additionally, this compound has been shown to have low toxicity, making it a safer option for animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.
将来の方向性
For 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide research include further studies on its mechanism of action, potential therapeutic applications in other diseases, and optimization of its synthesis method to improve solubility and potency. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans is needed to determine its safety and efficacy as a potential therapeutic agent.
合成法
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form this compound.
科学的研究の応用
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown promising results, with this compound reducing inflammation in animal models. Additionally, this compound has been studied in neurodegenerative disorders such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
特性
分子式 |
C20H22N2O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-15-5-2-3-8-18(15)26-14-19(23)21-17-7-4-6-16(13-17)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23) |
InChIキー |
NCODYWUTIJOKED-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
正規SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)

![Methyl 3-[(4-acetylphenyl)carbamoyl]benzoate](/img/structure/B268746.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![Methyl 3-{[4-(isobutyrylamino)anilino]carbonyl}benzoate](/img/structure/B268750.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![Methyl 4-[(3-acetylanilino)carbonyl]benzoate](/img/structure/B268754.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![N,N-diethyl-3-[(3-propoxybenzoyl)amino]benzamide](/img/structure/B268759.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268760.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268764.png)
![2-(2,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B268766.png)